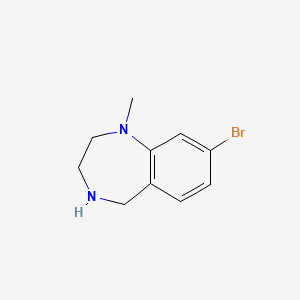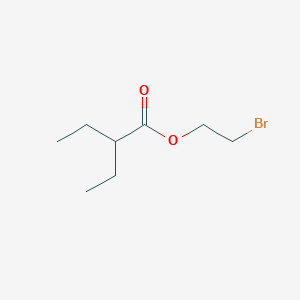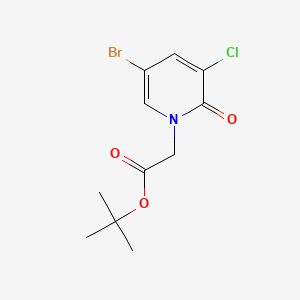
tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromo-chloro-substituted benzyl group, and a methyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate typically involves the reaction of 2-bromo-3-chlorobenzyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like pyridine. The reaction conditions often involve low temperatures to control the reactivity of the intermediates and to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and automated systems can further enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反応の分析
Types of Reactions
tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromo and chloro substituents can enhance the compound’s binding affinity and specificity for certain molecular targets. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
類似化合物との比較
Similar Compounds
- tert-Butyl (2-bromo-4-chlorobenzyl)(methyl)carbamate
- tert-Butyl (2-bromo-3-fluorobenzyl)(methyl)carbamate
- tert-Butyl (2-chloro-3-bromobenzyl)(methyl)carbamate
Uniqueness
tert-Butyl (2-bromo-3-chlorobenzyl)(methyl)carbamate is unique due to the specific positioning of the bromo and chloro substituents on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the tert-butyl and carbamate groups provides a distinct profile that can be leveraged for targeted applications in research and industry.
特性
分子式 |
C13H17BrClNO2 |
|---|---|
分子量 |
334.63 g/mol |
IUPAC名 |
tert-butyl N-[(2-bromo-3-chlorophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-6-5-7-10(15)11(9)14/h5-7H,8H2,1-4H3 |
InChIキー |
IIHPUHRFRFKZOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


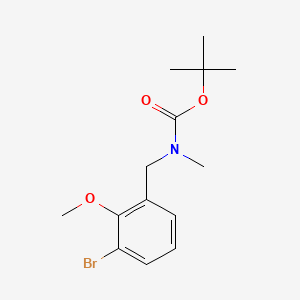
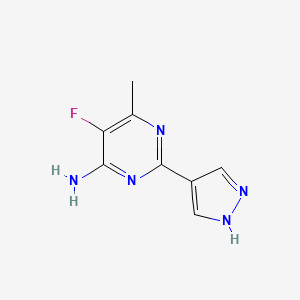

![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)
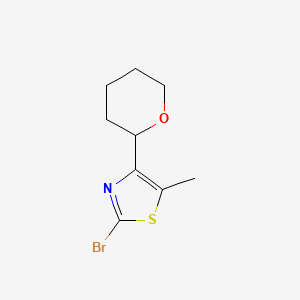

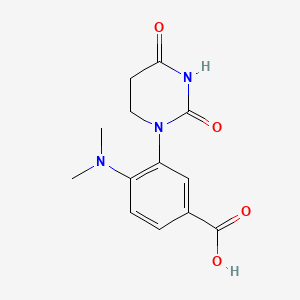
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)

